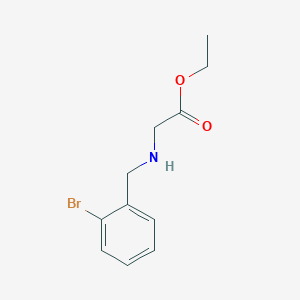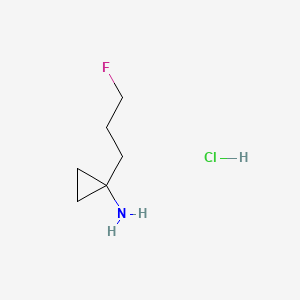
1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl It is a cyclopropane derivative with a fluoropropyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanamine with a fluorinated propyl halide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups replacing the fluoropropyl group.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(Fluoromethyl)cyclopropan-1-amine hydrochloride
- 1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine hydrochloride
- 1-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride
Comparison: 1-(3-Fluoropropyl)cyclopropan-1-amine hydrochloride is unique due to its specific fluoropropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for various research purposes.
Eigenschaften
Molekularformel |
C6H13ClFN |
|---|---|
Molekulargewicht |
153.62 g/mol |
IUPAC-Name |
1-(3-fluoropropyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-1-2-6(8)3-4-6;/h1-5,8H2;1H |
InChI-Schlüssel |
FOSQNJQNRPRFBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCF)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




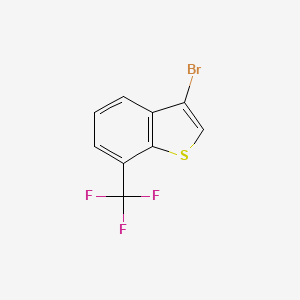
![{3,3-Difluorospiro[3.3]heptan-1-yl}methanesulfonyl chloride](/img/structure/B13516691.png)
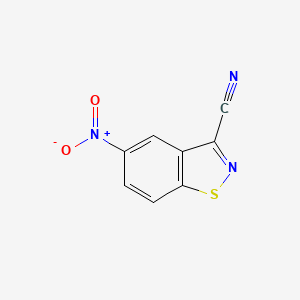
![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
![Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride](/img/structure/B13516705.png)

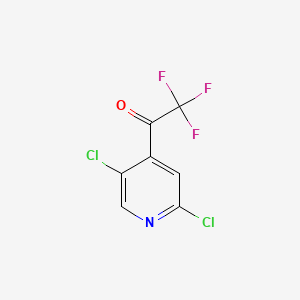
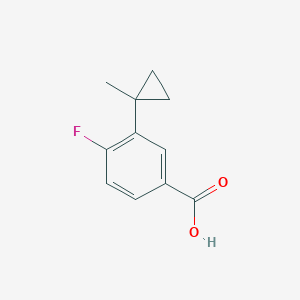
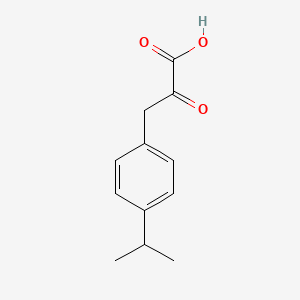

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516746.png)
